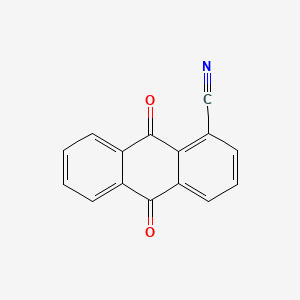
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile typically involves the oxidation of 9,10-dihydroanthracene derivatives. One common method is the oxidative aromatization of 9,10-dihydroanthracene using molecular oxygen as an oxidant and activated carbon as a promoter in xylene . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and activated carbon in xylene.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives, such as anthraquinones and substituted anthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions like zinc and cadmium.
Medicine: Studied for its anti-inflammatory and cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile varies depending on its application. For instance, as a fluorescent probe, it exhibits fluorescence enhancement via a turn-on photoinduced electron transfer mechanism when detecting metal ions . In medicinal applications, its anti-inflammatory and cytotoxic effects are attributed to its interaction with specific molecular targets and pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: A precursor to 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile, used as a hydrogen donor.
Anthraquinone: A related compound with similar structural features, widely used in dye production and as a precursor for various organic syntheses.
Uniqueness
This compound is unique due to the presence of both ketone and nitrile functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to act as a fluorescent probe and its anti-inflammatory properties further distinguish it from other similar compounds.
Properties
IUPAC Name |
9,10-dioxoanthracene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGOVGFMBHMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492596 |
Source


|
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38366-32-4 |
Source


|
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B8008596.png)
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione](/img/structure/B8008599.png)
![8-(butylamino)-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B8008601.png)
![3-[8-(4-Ethylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B8008606.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B8008613.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008621.png)
![(8R,9S,13S,14S,17E)-13-methyl-17-(methylhydrazinylidene)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8008634.png)
![(1S,3R)-3-[(4-ethoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8008638.png)
![(1S,3R)-3-[[4-(diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8008642.png)
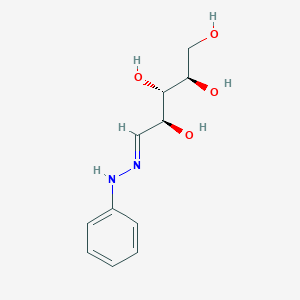
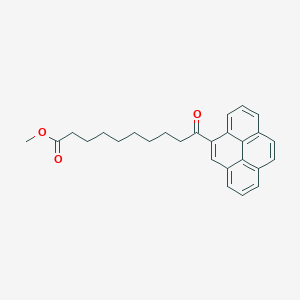
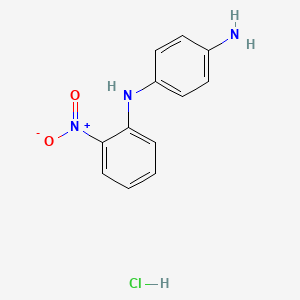
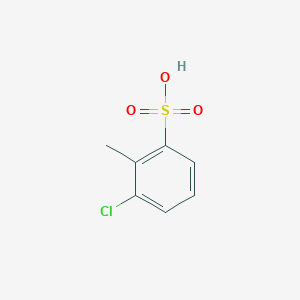
![1,8,11-Triazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8-tetraen-12-one](/img/structure/B8008687.png)
